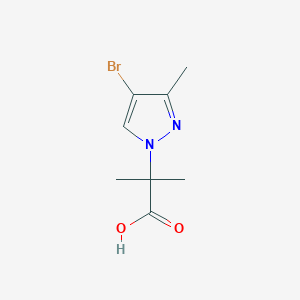

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular weight of 233.06 . It’s used in proteomics research .

Molecular Structure Analysis

The InChI code for “2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” is 1S/C7H9BrN2O2/c1-4-6(8)3-10(9-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis

The molecular formula of “2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid” is C7H9BrN2O2 and it has a molecular weight of 233.06 .科学的研究の応用

Synthesis and Chemical Reactions

Synthesis of Pyrazole Derivatives

A study by Xiao, Lei, and Hu (2011) details a multi-component reaction for synthesizing pyrazole derivatives, including 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acids, using ionic liquids. This method is characterized by high yields, short reaction times, and minimal environmental impact (Xiao, Lei, & Hu, 2011).

Antimicrobial Applications

Pundeer et al. (2013) synthesized brominated pyrazole derivatives, showing significant in vitro antibacterial and antifungal activities against various pathogens, suggesting potential applications in antimicrobial therapies (Pundeer et al., 2013).

Photoreactions in Pyrazolyl Derivatives

A study by Vetokhina et al. (2012) on pyrazolyl derivatives demonstrated three types of photoreactions, including excited-state intramolecular and intermolecular proton transfers. These findings have implications for developing photoresponsive materials (Vetokhina et al., 2012).

Role in Synthesizing Iridium Tetrazolate Complexes

Stagni et al. (2008) investigated the synthesis of iridium tetrazolate complexes using pyrazolyl derivatives, highlighting their role in tuning the color and photophysical properties of these complexes, relevant in materials science (Stagni et al., 2008).

Biological and Medicinal Applications

Antifungal Activity

Du et al. (2015) synthesized a series of pyrazole carboxylic acid amides, including 5-bromo-1H-indazol-1-yl phenyl derivatives, displaying high antifungal activities against phytopathogenic fungi, indicating their potential as agricultural fungicides (Du et al., 2015).

TRFIA Chelates Intermediate

A study by Li-hua (2009) on the synthesis of TRFIA chelates intermediates, including bromopyrazolyl derivatives, highlighted their application in fluorescence immunoassays, a technique widely used in clinical diagnostics (Li-hua, 2009).

Antimicrobial Agents

Abdel-Wahab et al. (2017) synthesized novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives, showing good antimicrobial activities against various microorganisms. These compounds may have applications in developing new antimicrobial drugs (Abdel-Wahab et al., 2017).

Regioselective Synthesis in Pharmaceutical Research

Martins et al. (2009) discussed the highly regioselective synthesis of pyrazolo[1,5-a]pyrimidines, indicating the potential of bromopyrazoles in the pharmaceutical research for developing new therapeutic agents (Martins et al., 2009).

Aurora Kinase Inhibitor for Cancer Treatment

A patent by ヘンリー,ジェームズ (2006) mentions the use of bromopyrazolyl compounds as Aurora kinase inhibitors, indicating their potential application in cancer treatment (ヘンリー,ジェームズ, 2006).

Other Applications

Facile Synthesis of Ortho-Halo-Substituted Acids

Heim-Riether (2008) described an efficient synthesis route for ortho-halo-substituted butyric acids, where bromopyrazoles played a crucial role, indicating their importance in organic synthesis (Heim-Riether, 2008).

Synthesis of Antimicrobial N-phenylpyrazole Derivatives

Farag et al. (2008) used bromopyrazole derivatives in synthesizing phenylpyrazoles with significant antimicrobial properties, indicating their utility in developing new antimicrobial agents (Farag et al., 2008).

Palladium Chalcogenolates for Nanoparticle Synthesis

Sharma et al. (2015) synthesized palladium chalcogenolates using bromopyrazolyl derivatives, contributing to the field of nanoparticle synthesis and materials science (Sharma et al., 2015).

作用機序

Mode of Action

The exact mode of action of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is currently unknown . Pyrazole derivatives typically exert their effects by binding to their target proteins and modulating their activity. The bromo and methyl groups on the pyrazole ring may enhance the compound’s binding affinity and selectivity for its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound exerts its effects.

特性

IUPAC Name |

2-(4-bromo-3-methylpyrazol-1-yl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-5-6(9)4-11(10-5)8(2,3)7(12)13/h4H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYAOUFBTSUVQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)C(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate](/img/structure/B2367998.png)

![1,1'-(4-methoxy-[1,1'-biphenyl]-2,4'-disulfonyl)bis(1H-benzo[d]imidazole)](/img/structure/B2368003.png)

![N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-fluoroaniline](/img/structure/B2368004.png)

![2-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol](/img/structure/B2368007.png)

![2-(2-chlorophenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2368009.png)

![2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2368011.png)

![ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2368013.png)

![N-(2-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2368016.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2368018.png)